molecular formula C10H12ClN3O2 B3302428 1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid CAS No. 916791-12-3

1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B3302428
CAS No.: 916791-12-3
M. Wt: 241.67 g/mol
InChI Key: SAZFLTRKNPIJSN-UHFFFAOYSA-N
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Description

1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperidine ring at the 2-position, with a carboxylic acid group at the 4-position of the piperidine. The chlorine atom and carboxylic acid group confer unique electronic and solubility properties, making it a candidate for pharmaceutical and catalytic applications .

Properties

IUPAC Name

1-(4-chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-8-1-4-12-10(13-8)14-5-2-7(3-6-14)9(15)16/h1,4,7H,2-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZFLTRKNPIJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210601
Record name 1-(4-Chloro-2-pyrimidinyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-12-3
Record name 1-(4-Chloro-2-pyrimidinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916791-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chloro-2-pyrimidinyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves the reaction of 4-chloropyrimidine with piperidine-4-carboxylic acid under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloropyrimidine group can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective activities .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Features Applications/Notes
1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid 1208087-83-5 C₁₀H₁₂ClN₃O₂ 241.67 Cl at pyrimidin-4-yl, COOH at piperidine-4 High purity (≥95%), used in protein degradation studies Building block in pharmaceutical synthesis
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid 1160263-08-0 C₁₀H₁₂ClN₃O₂ 241.67 Cl at pyrimidin-6-yl, COOH at piperidine-3 Positional isomer; altered solubility due to COOH position Research chemical with limited commercial data
1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid 890094-31-2 C₁₁H₁₄ClN₅O₂ 283.71 Cl at pyrimidin-2, NH₂ at pyrimidin-5, CH₃ at pyrimidin-6 Amino group enhances hydrogen bonding; methyl increases lipophilicity Potential kinase inhibitor
1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid 863209-30-7 C₁₈H₁₉F₂N₃O₃ 363.37 Difluoromethyl at pyrimidin-4, methoxyphenyl at pyrimidin-6 Bulky substituents enhance steric hindrance Intermediate in drug discovery (e.g., anticancer agents)
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid 799283-92-4 C₁₀H₁₁BrN₃O₂ 286.12 Br at pyrimidin-5 Bromine’s higher atomic radius vs. Cl alters electronic properties Used in cross-coupling reactions

Functional Group Impact

  • Chlorine vs.
  • Carboxylic Acid Position : Moving the COOH group from piperidine-4 to piperidine-3 (e.g., 1160263-08-0) reduces steric accessibility, affecting salt formation and solubility .
  • Amino and Methyl Groups: The addition of NH₂ and CH₃ groups (890094-31-2) enhances hydrogen bonding and lipophilicity, respectively, which are critical for membrane permeability in drug candidates .

Research Findings and Trends

  • Positional Isomerism : Positional isomers (e.g., Cl at pyrimidin-4 vs. pyrimidin-6) show distinct NMR profiles and reactivity. For example, 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylic acid exhibits a collision cross-section (CCS) of 241.67 g/mol, influencing its chromatographic behavior .
  • Electron-Withdrawing Effects : Chlorine’s electron-withdrawing nature increases the pyrimidine ring’s electrophilicity, facilitating cross-coupling reactions in medicinal chemistry .
  • Salt Formation : Hydrochloride salts (e.g., 1-(pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride) improve aqueous solubility, critical for formulation in parenteral drugs .

Biological Activity

1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features that allow for interaction with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C10H12ClN3O2, with a molecular weight of approximately 241.67 g/mol. Its structure consists of a piperidine ring with a carboxylic acid group at the 4-position and a chloropyrimidine group at the 1-position, which contributes to its unique chemical properties and biological interactions.

This compound interacts with specific molecular targets, modulating their activity. Research indicates that it may activate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in regulating cellular processes like inflammation and apoptosis . The compound's ability to bind to enzymes or receptors allows it to exert various biological effects.

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential anti-inflammatory properties. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. In vitro assays revealed that certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (μmol)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell growth in various cancer cell lines, indicating its potential as an anticancer agent. For example, compounds derived from this structure exhibited significant antiproliferative activity against SJSA-1 cells, with IC50 values ranging from 0.15 to 0.24 μM .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrimidine and piperidine rings can significantly influence its pharmacological properties:

ModificationEffect on Activity
Chlorine substitution on pyrimidineEnhances binding affinity to COX enzymes
Variation in piperidine substituentsAlters lipophilicity and bioavailability

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

  • Anti-inflammatory Study : A study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing that derivatives of this compound significantly reduced edema similar to indomethacin .
  • Cancer Cell Line Assessment : In a series of experiments involving different cancer cell lines, compounds similar to this compound were tested for their growth inhibition capabilities, revealing promising results against prostate and colon cancer cells .

Q & A

Q. What are the standard synthetic routes for 1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid?

The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine-4-carboxylic acid derivative with a 4-chloropyrimidine intermediate. Key steps include nucleophilic substitution and catalytic coupling under controlled conditions. For example:

  • Step 1 : Activation of the piperidine ring via carboxylation or halogenation.
  • Step 2 : Coupling with 4-chloropyrimidine using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or SNAr (nucleophilic aromatic substitution) reactions .
  • Step 3 : Purification via column chromatography or recrystallization.

Q. Reaction Optimization Table :

ParameterTypical ConditionsImpact on Yield/Purity
SolventDMSO, acetonitrile, or DMFPolar aprotic solvents enhance reactivity
Temperature80–120°CHigher temps improve kinetics but risk decomposition
CatalystsPd(PPh₃)₄, CuIPd catalysts critical for coupling efficiency

Q. What spectroscopic and analytical methods confirm the compound’s identity and purity?

Structural validation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyrimidine protons) and δ 2.5–3.5 ppm (piperidine CH₂ groups) .
    • ¹³C NMR : Carboxylic acid carbonyl at ~170 ppm and pyrimidine carbons at 150–160 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 241.67 (C₁₀H₁₂ClN₃O₂) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-Cl) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential dust inhalation risks.
  • Storage : In airtight containers at –20°C, away from oxidizers and moisture .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization requires balancing reactivity and stability:

  • Solvent Selection : DMSO enhances nucleophilicity but may degrade at high temps; acetonitrile offers better thermal stability .
  • Catalyst Loading : 5–10 mol% Pd for cross-coupling reactions reduces side products .
  • Temperature Gradients : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition .
  • Workup Strategies : Acid-base extraction removes unreacted starting materials before chromatography .

Case Study : A 2025 study achieved 78% yield using Pd(PPh₃)₄ in acetonitrile at 100°C for 12 hours .

Q. How should discrepancies in reported biological activity data be addressed?

Contradictions in bioactivity (e.g., IC₅₀ values) often arise from:

  • Purity Variability : Impurities >5% skew results; validate via HPLC before assays .
  • Assay Conditions : Buffer pH (7.4 vs. 6.5) or solvent (DMSO concentration) impacts target binding .
  • Target Selectivity : Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement .

Example : In a 2023 antimicrobial study, inconsistent MIC values were resolved by standardizing inoculum size and growth media .

Q. What strategies are effective for analyzing metabolic stability in vitro?

  • Liver Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS/MS.
    • Key Parameters : Microsome concentration (0.5–1.0 mg/mL), incubation time (30–60 min) .
  • CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to assess enzyme interaction risks .

Data Interpretation : A t₁/₂ >60 min suggests favorable metabolic stability for drug development .

Q. How can computational modeling guide structural modifications for enhanced activity?

  • Molecular Docking : Prioritize pyrimidine and piperidine moieties for target binding (e.g., kinase ATP pockets) .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., Cl position) with IC₅₀ values .
  • MD Simulations : Assess piperidine ring flexibility for conformational stability in binding sites .

Case Study : Docking studies in 2023 identified hydrogen bonding between the carboxylic acid group and His164 in a bacterial enzyme active site .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Exothermic Reactions : Use jacketed reactors for temperature control during exothermic steps .
  • Intermediate Stability : Monitor for degradation of chloropyrimidine intermediates under prolonged storage .

Q. How does the chloropyrimidine group influence reactivity in downstream derivatizations?

The 4-Cl substituent acts as a leaving group, enabling:

  • Nucleophilic Aromatic Substitution (SNAr) : Replacement with amines or thiols under basic conditions .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

Q. Reactivity Table :

Reaction TypeConditionsApplications
SNArK₂CO₃, DMF, 80°CIntroduce amines, alkoxides
Suzuki CouplingPd(PPh₃)₄, Na2CO3, dioxaneAdd aryl/heteroaryl groups

Q. What are the best practices for resolving conflicting spectral data (e.g., NMR shifts)?

  • Referencing Standards : Compare with published spectra of analogous compounds (e.g., 1-(2-chloropyrimidin-4-yl)piperidine derivatives) .
  • Deuterated Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹³C couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(4-Chloropyrimidin-2-yl)piperidine-4-carboxylic acid

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